molecular formula C9H11NO4S B1374383 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene CAS No. 1335140-32-3

5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene

Cat. No. B1374383
CAS RN: 1335140-32-3
M. Wt: 229.26 g/mol
InChI Key: HAGDXUCBVIDYTM-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene is a chemical compound with the molecular formula C9H11NO5S . It is also known as MSDNB or mesulfuron and is commonly used as a selective herbicide in the agricultural industry.


Molecular Structure Analysis

The molecular structure of 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene is represented by the InChI code: 1S/C9H11NO4S/c1-6-4-8 (15 (3,13)14)5-9 (7 (6)2)10 (11)12/h4-5H,1-3H3 . This compound has a molecular weight of 229.26 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Efficient Synthesis Protocols : A significant application involves the novel synthesis of related compounds, such as 2-amino-5-methanesulfonylaminobenzenesulfonamide, demonstrating the compound's utility in multi-step organic synthesis processes (Dragovich et al., 2008).
  • Role in Chemical Reactions : The compound serves as a precursor or intermediate in complex chemical reactions. For example, it's used in the synthesis of 1,3-dimethoxy-2-nitrobenzene through a series of chemical processes involving sulfonation, nitration, and hydrolysis (Zhang Chun-xia, 2011).

Structural and Electrochemical Studies

  • Structural Studies : Research has focused on the structural analysis of compounds related to 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene, understanding their crystal structures and molecular interactions (Binkowska et al., 2001).
  • Understanding Electrochemical Properties : Studies have explored the electrochemical properties of related sulfones, providing insights into their reactivity and the potential for applications in fields like electrochemistry and materials science (Pilard et al., 2001).

Environmental and Oxidation Studies

  • Advanced Oxidation Processes : The compound's derivatives are utilized in advanced oxidation processes for treating industrial wastewater, highlighting its role in environmental chemistry and engineering (Zheng et al., 2021).
  • Impact of Organic Salts in Synthesis : Research has investigated the influence of organic salts, including derivatives of the compound, on the synthesis of other chemicals, revealing the compound's role in influencing reaction outcomes and yields (Yin et al., 2016).

Scientific Research Applications of 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene

Synthesis and Chemical Properties

5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene and its derivatives have been extensively studied in the context of organic synthesis and chemical properties. For instance, Dragovich et al. (2008) describe an efficient large-scale synthesis method for 2-amino-5-methanesulfonylaminobenzenesulfonamide, starting with 4-nitroaniline and proceeding through a series of steps, which is significant for producing this compound on a large scale Dragovich et al., 2008.

Additionally, the structural and spectroscopic studies of a complex involving a derivative of 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene were conducted by Binkowska et al. (2001). They explored the crystal structure and FT-IR spectrum of this complex, providing insights into its chemical behavior and potential applications in materials science Binkowska et al., 2001.

Industrial Applications and Environmental Chemistry

Research by Zheng et al. (2021) highlights the application of derivatives of 5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene in environmental chemistry, particularly in advanced oxidation processes for degrading nitrobenzene pollutants Zheng et al., 2021.

Furthermore, a study on the electrochemical reduction of nitrobenzene and 4-nitrophenol in room temperature ionic liquids by Silvester et al. (2006) provides insights into the electrochemical properties of these compounds, which could be relevant for various industrial applications, including in the design of more efficient electrochemical sensors or reactors Silvester et al., 2006.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains important information about the potential hazards, safe handling practices, and emergency procedures.

properties

IUPAC Name

1,2-dimethyl-5-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-4-8(15(3,13)14)5-9(7(6)2)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGDXUCBVIDYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methanesulfonyl-1,2-dimethyl-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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